3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-4-methylpiperidine |
InChI |
InChI=1S/C11H19N3/c1-3-14-8-10(6-13-14)11-7-12-5-4-9(11)2/h6,8-9,11-12H,3-5,7H2,1-2H3 |
InChI Key |
FRWMKGJYHQHVIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2CNCCC2C |
Origin of Product |
United States |
Preparation Methods
General Overview of the Synthesis Strategy
The synthesis typically comprises:
- Preparation of the pyrazole intermediate with the desired substitution pattern, notably the 1-ethyl-1H-pyrazol-4-yl group.
- Synthesis of the piperidine core , often functionalized with methyl groups at specific positions.
- Coupling of the pyrazole and piperidine units through nucleophilic substitution or addition reactions, often involving sulfonyl or related linkers.
This modular approach allows for flexibility and optimization at each stage, ensuring high yield and purity.
Synthesis of the Pyrazole Moiety
2.1. Construction of 1-Ethyl-1H-pyrazole-4-yl derivatives
The pyrazole ring bearing an ethyl group at the N-1 position can be synthesized via condensation of hydrazines with 1,3-dicarbonyl compounds or via cyclization of α-alkyl hydrazones .
Method A: Cyclocondensation of α-alkyl hydrazones
- Starting with ethyl hydrazine derivatives, condense with β-ketoesters or β-diketones under acidic or basic conditions.
- Cyclization is facilitated by heating, often in the presence of acids like acetic acid or catalysts such as phosphoric acid.
Method B: N-alkylation of pyrazole-4-carboxylic acid derivatives
- Pyrazole-4-carboxylic acids or esters are alkylated at the N-1 position with ethyl halides (e.g., ethyl bromide) under basic conditions.
- Subsequent decarboxylation or reduction yields the desired N-ethyl pyrazole.
2.2. Functionalization at the 4-position
Introduction of the substituent at the 4-position can be achieved via electrophilic substitution or direct coupling with suitable intermediates, such as halogenated pyrazoles.
For example, reaction of 4-chloropyrazoles with ethylamine derivatives under nucleophilic substitution conditions yields the 4-aminopyrazole, which can be further elaborated.
Synthesis of the Piperidine Core
3.1. Formation of 4-methylpiperidine
The piperidine ring with a methyl substituent at the 4-position can be synthesized via reduction of pyridine derivatives or cyclization of amino alcohols .
A common route involves cyclization of amino acids or amino alcohols with formaldehyde or other aldehydes, followed by reduction with catalytic hydrogenation.
3.2. Functionalization with linkers
The piperidine ring can be functionalized at the 4-position with a leaving group (e.g., mesylate or iodide) to facilitate subsequent coupling with the pyrazole derivative.
For example, reacting 4-methylpiperidine with mesyl chloride yields the corresponding mesylate, suitable for nucleophilic substitution.
Coupling of Pyrazole and Piperidine Units
4.1. Nucleophilic substitution
The key step involves coupling the pyrazole derivative (bearing a nucleophilic functional group such as thiol or amino) with the activated piperidine intermediate.
Example: Reacting a pyrazole-4-thiol with tert-butyl 4-(hydroxy or mesylate) piperidine derivatives under basic conditions (e.g., potassium carbonate) to form the C–S or C–N bond.
4.2. Use of sulfonyl or fluorinated linkers
As per patent disclosures, reacting 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole with elemental sulfur and subsequent coupling with piperidine derivatives allows for the formation of the target compound, involving sulfur-based linkers.
The process involves reacting the pyrazole halide with elemental sulfur in the presence of a base and catalyst to generate a thiol intermediate, which then reacts with the piperidine derivative.
Representative Reaction Pathway and Conditions
| Step | Reaction | Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Synthesis of 1-ethyl-1H-pyrazole-4-yl | Hydrazine derivatives + β-ketoesters | Reflux in acetic acid | Moderate to high yield |
| 2 | Functionalization at 4-position | Halogenation (e.g., NBS) | Room temperature, in presence of radical initiators | Good selectivity |
| 3 | Preparation of piperidine core | Cyclization of amino alcohols | Heating under reflux | High yield |
| 4 | Activation of piperidine | Mesylation or iodination | In presence of mesyl chloride or iodine | Good leaving groups |
| 5 | Coupling of pyrazole and piperidine | Nucleophilic substitution | Base (K2CO3), solvent (DMF or acetonitrile), elevated temperature | Yields up to 80% |
| Optional | Sulfur-based linkage formation | Reaction of halogenated pyrazole with elemental sulfur | Heating with base, catalyst | Formation of sulfur linkers |
Summary of Key Reaction Conditions
Chemical Reactions Analysis
Oxidation Reactions
The piperidine ring and pyrazole substituents undergo selective oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine C-H oxidation | KMnO₄ (acidic, 60°C) | 3-(1-Ethyl-1H-pyrazol-4-yl)piperidin-4-one | 72% | |
| Pyrazole methyl oxidation | CrO₃/H₂SO₄ (0°C, 2 hr) | Carboxylic acid derivative | 58% |
-
Mechanism : Manganese-based oxidants abstract hydrogen from the piperidine ring’s C-H bond, forming a ketone via radical intermediates. Chromium trioxide selectively oxidizes benzylic methyl groups to carboxylic acids.
Reduction Reactions
Hydrogenation and borohydride reductions target unsaturated bonds or ketones:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ketone reduction | NaBH₄/MeOH (25°C, 1 hr) | 4-Hydroxymethylpiperidine derivative | 89% | |
| Catalytic hydrogenation | H₂ (1 atm), Pd/C (EtOH, 50°C) | Saturated piperidine analog | 95% |
-
Selectivity : NaBH₄ preferentially reduces ketones over esters or amides due to milder conditions.
Alkylation and Acylation
The piperidine nitrogen serves as a nucleophilic site for functionalization:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ (DMF, 80°C) | Quaternary ammonium derivative | 67% | |
| Acylation | AcCl, Et₃N (CH₂Cl₂, 0°C) | N-Acetylpiperidine analog | 81% |
-
Mechanism : Alkylation proceeds via SN2 displacement, while acylation involves nucleophilic attack on the carbonyl carbon. Steric hindrance from the 4-methyl group slows reactivity at the piperidine nitrogen.
Suzuki-Miyaura Coupling
The pyrazole boronic ester intermediate enables cross-coupling:
| Reaction | Catalyst/Base | Product | Yield | Source |
|---|---|---|---|---|
| Aryl coupling | Pd(PPh₃)₄, K₂CO₃ (dioxane) | Biaryl-pyrazole conjugate | 65% |
-
Optimization : Electron-deficient aryl halides (e.g., 5a ) improve coupling efficiency due to enhanced oxidative addition with palladium .
Stability and Side Reactions
-
Acid Sensitivity : Protonation of the piperidine nitrogen under strong acidic conditions (pH < 2) leads to ring-opening degradation.
-
Thermal Decomposition : Prolonged heating (>100°C) induces retro-Mannich fragmentation, releasing pyrazole and methylpiperidine fragments.
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) |
|---|---|---|
| Oxidation (KMnO₄) | 1.0 | 85 |
| N-Alkylation | 0.7 | 92 |
| Suzuki Coupling | 1.2 | 78 |
Scientific Research Applications
3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analogues in Catalysis and LOHC Systems
4-Methylpiperidine/4-Methylpyridine System
- Hydrogen Storage Capacity : The 4-methylpiperidine/4-methylpyridine pair has a hydrogen storage capacity of 6.1 wt%, comparable to cyclohexane/benzene systems but with improved dehydrogenation kinetics due to nitrogen’s electron-withdrawing effects .
- Catalytic Performance: Supported iridium catalysts (e.g., POCOP-Ir complexes) achieve ~91,000 turnovers (TON) for 4-methylpiperidine dehydrogenation in continuous-flow systems, with a turnover frequency (TOF) of 1,684 h⁻¹ . In contrast, platinum-based catalysts (e.g., Pt/C) show only 23.7% conversion after 200 minutes at 350°C for similar substrates .
- Selectivity: Dehydrogenation of 4-methylpiperidine proceeds via three steps (yielding mono-, di-, and tri-dehydrogenated products). At 350°C, the fully aromatized 4-methylpyridine (P3) dominates (>90% selectivity) due to faster kinetics at higher temperatures .
3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine Dihydrochloride
- Structural Differences : Replaces the piperidine ring with thiomorpholine (sulfur-containing analog), which alters electronic properties and binding affinity.
- Applications : Primarily used in pharmaceutical synthesis. Its dihydrochloride salt form enhances solubility and stability .
- Catalytic Relevance: Not directly studied in LOHC systems, but sulfur’s strong coordination to metals could hinder catalytic activity compared to nitrogen-rich analogs like 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine .
4-(4-Methyl-1H-pyrazol-3-yl)piperidine Hydrochloride
- Substituent Effects: The methyl group on pyrazole (vs.
- Performance: No direct dehydrogenation data, but similar N-heterocycles (e.g., carbazoles, indoles) exhibit hydrogen capacities of 5–7 wt% and require milder dehydrogenation conditions than aliphatic analogs .
Key Comparative Data
Mechanistic and Stability Comparisons
- Electronic Effects : The ethyl group on the pyrazole moiety in 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine introduces steric hindrance, which may slow dehydrogenation kinetics but improve catalyst stability by reducing metal leaching .
- Anchoring in Catalysts : Dual-anchor POCOP-Ir complexes (e.g., 3@Al₂O₃-cal ) show superior stability (Ir leaching <0.23 wt% at 300°C) compared to single-anchor systems, suggesting that similar anchoring strategies could benefit the target compound .
- Thermal Stability : Piperidine derivatives generally decompose above 400°C, whereas pyridine-based LOHCs (e.g., 4-methylpyridine) remain stable up to 450°C, highlighting a trade-off between hydrogen capacity and thermal resilience .
Biological Activity
3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a pyrazole moiety. The molecular formula of this compound is C_{12}H_{18}N_{4}, with a molecular weight of approximately 218.30 g/mol. The presence of the ethyl group on the pyrazole ring enhances its chemical diversity, potentially influencing its biological interactions and reactivity.
Research indicates that compounds containing piperidine and pyrazole moieties often exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. These activities are mediated through various mechanisms:
- Enzyme Modulation : Compounds similar to 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine have been shown to interact with specific enzymes, influencing biochemical pathways related to inflammation and cell proliferation .
- Receptor Interaction : The compound may act on G-protein-coupled receptors and ion channels, which play crucial roles in cellular signaling and homeostasis .
Biological Activity Overview
The biological activity of 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Exhibits potential to modulate inflammatory pathways through enzyme inhibition. |
| Anticancer | Investigated for its ability to inhibit cancer cell proliferation via specific receptor interactions. |
| Neuroprotective | Potential effects on neuroprotection through modulation of neurotransmitter systems. |
Anticancer Activity
A study evaluated the anticancer properties of various piperidine derivatives, including those with pyrazole substitutions. The results indicated that structural modifications could enhance potency against specific cancer cell lines. For instance, derivatives similar to 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine demonstrated significant inhibition of cell growth in vitro, suggesting potential as therapeutic agents in oncology .
Anti-inflammatory Effects
In another investigation, compounds structurally akin to 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine were tested for their anti-inflammatory effects in animal models. The results showed a marked reduction in inflammatory markers, supporting the hypothesis that these compounds can effectively modulate immune responses .
Structure-Activity Relationship (SAR)
The structure-activity relationship of 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine reveals that modifications in the piperidine and pyrazole moieties significantly affect biological activity. A comparative analysis with similar compounds highlights this relationship:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Ethyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol | Similar structure with different substitutions | Potential anti-inflammatory properties |
| 2-(1-Ethyl-1H-pyrazol-4-yl)-5-methylpiperidine | Contains both piperidine and pyrazole rings | Investigated for anticancer properties |
| Piperine | Contains a piperidine moiety | Antioxidant and anti-inflammatory |
| Evodiamine | A piperidine alkaloid | Anticancer and anti-inflammatory |
| Matrine | A piperidine alkaloid | Antiproliferative and antimetastatic |
Q & A
Q. What are the optimal synthetic routes for 3-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution or condensation. For example, describes a procedure using primary amines (e.g., 4-methylpiperidine derivatives) and pyrazole intermediates. Key steps include:
Functionalization of piperidine : Introduce reactive groups (e.g., hydroxyl or halogen) at the 4-methyl position for coupling.
Pyrazole coupling : React 1-ethylpyrazole-4-yl derivatives (e.g., via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling) with activated piperidine intermediates .
Q. How to resolve contradictory data in substituent effects on bioactivity?
- Methodological Answer : Contradictions often arise from varying electronic/steric effects of substituents. For example:
- Case Study : compares 3-methyl vs. 4-toluidino substituents on pyrazole rings. The 4-toluidino group enhances π-stacking (bioactivity ↑), while bulky groups reduce solubility (bioactivity ↓).
- Resolution Strategy :
Systematic SAR Studies : Synthesize analogs with controlled substituent variations (e.g., -F, -OCH₃, -CF₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
